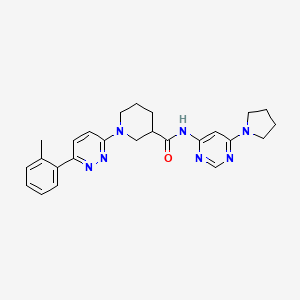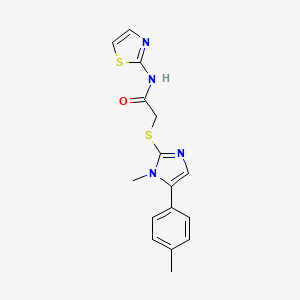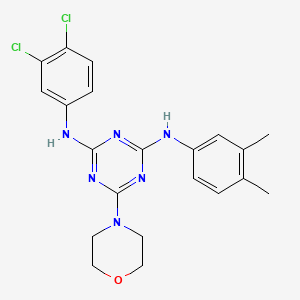
N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C25H29N7O and its molecular weight is 443.555. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
This compound is part of a broader class of chemicals involved in the synthesis of various heterocyclic compounds, which are crucial for pharmaceutical and agrochemical applications due to their high biological activity. Heterocyclic compounds, including pyridines, pyrimidines, pyrrolidines, and piperidines, are fundamental structural components in the development of drugs and other bioactive molecules. The synthesis of novel derivatives within this class often involves complex reactions to introduce specific functional groups that may enhance biological activity or pharmacokinetic properties. For instance, the synthesis of novel pyridopyrimidines involves multi-step reactions, including condensation and cyclization processes, to create compounds with potential applications in medicine and agriculture (Higashio & Shoji, 2004).
Biological Activities and Applications
The compound's structural features are similar to those found in various pyrimidine derivatives synthesized for their potential biological activities. For example, research on pyrimidine derivatives has shown a range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiparkinsonian effects. These activities are often linked to the compound's ability to interact with biological targets such as enzymes, receptors, or DNA, influencing cellular processes and disease pathways.
One area of interest is the development of pyrimidine derivatives as antimicrobial agents. Synthesis of new pyrimidinone and oxazinone derivatives, for example, has been explored for their antimicrobial potential, with some compounds showing promising activity against various bacterial and fungal pathogens. This research highlights the potential of pyrimidine derivatives in addressing the need for new antimicrobial therapies (Hossan et al., 2012).
Additionally, pyrimidine derivatives have been investigated for their potential in cancer therapy. The synthesis of novel pyrimidine analogs and their evaluation for anti-cancer activities has been a significant area of research. Some derivatives have shown the ability to inhibit cancer cell growth, suggesting the role of pyrimidine structures in the design of anticancer drugs (Singh & Paul, 2006).
properties
IUPAC Name |
1-[6-(2-methylphenyl)pyridazin-3-yl]-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N7O/c1-18-7-2-3-9-20(18)21-10-11-23(30-29-21)32-14-6-8-19(16-32)25(33)28-22-15-24(27-17-26-22)31-12-4-5-13-31/h2-3,7,9-11,15,17,19H,4-6,8,12-14,16H2,1H3,(H,26,27,28,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGBUEPZEWAROT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCCC(C3)C(=O)NC4=CC(=NC=N4)N5CCCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2367238.png)
![2-methyl-6-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7-carbonyl)pyridazin-3(2H)-one](/img/structure/B2367239.png)


![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2367244.png)

![1-(1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2367248.png)

![3-[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxybenzaldehyde](/img/structure/B2367252.png)
![1-allyl-N-[4-(dimethylamino)phenyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2367253.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide](/img/structure/B2367254.png)

![2-Bromo-6-chloro-1H-benzo[d]imidazole](/img/structure/B2367257.png)
![(Z)-ethyl 2-((2,6-difluorobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2367259.png)